N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of thiadiazole, thienopyrimidine, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thienopyrimidine intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Thiadiazole Intermediate: The thiadiazole ring can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.
Preparation of Thienopyrimidine Intermediate: The thienopyrimidine ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea and ammonium acetate under reflux conditions.
Coupling Reaction: The final step involves coupling the thiadiazole and thienopyrimidine intermediates using a suitable sulfanylating agent, such as thioglycolic acid, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole or thienopyrimidine rings.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) under mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole or thienopyrimidine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of signal transduction pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiadiazole and thienopyrimidine rings are believed to play a crucial role in binding to these targets, thereby modulating their activity. This modulation can lead to the inhibition of enzyme activity or alteration of signal transduction pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide shares structural similarities with other thiadiazole and thienopyrimidine derivatives, such as:
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural motifs, which confer distinct chemical and biological properties. The presence of both thiadiazole and thienopyrimidine rings, along with chlorophenyl groups, allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N5OS3/c23-14-5-1-12(2-6-14)16-9-31-20-18(16)21(26-11-25-20)32-10-17(30)27-22-28-19(33-29-22)13-3-7-15(24)8-4-13/h1-9,11H,10H2,(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZXJZSQZFIWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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